1-Allyl-1,1,3,3-tetramethyldisiloxane
Description
Contextualization of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, are fundamental to modern chemical research and industry. zmsilane.comresearchgate.net Their unique properties, which distinguish them from purely organic counterparts, stem from the distinct characteristics of the silicon atom, such as its larger atomic size and lower electronegativity compared to carbon. cfsilicones.com This Si-C bond imparts notable thermal stability, hydrophobicity, and flexibility to molecules. cfsilicones.com
These compounds are not merely passive structural components; they are extensively used as synthetic intermediates in the creation of complex molecules. researchgate.netrsc.org Researchers are increasingly exploring the multifaceted roles of organosilicon compounds, not just as reactants or products, but also as potent catalysts in a variety of chemical transformations, including polymerization, reduction, and isomerization processes. researchgate.net The versatility of organosilicon chemistry allows for the attachment of various functional groups (e.g., alkyl, amino, epoxy) to the silicon atom, enabling the tailoring of materials for specific high-performance applications in sectors like coatings, adhesion, and corrosion protection. zmsilane.com The field is also moving towards more sustainable chemistry, with research into biodegradable silicones and environmentally friendly coatings. cfsilicones.com
Significance of Disiloxane (B77578) Scaffolds in Synthetic Chemistry
Within the broad class of organosilicon compounds, disiloxane scaffolds, which contain a Si-O-Si linkage, hold particular importance in synthetic chemistry. The 1,1,3,3-tetramethyldisiloxane (B107390) framework is a bifunctional organosilicon compound that serves as an attractive and versatile building block. nih.gov Its stability in air and moisture, coupled with its relatively low cost as a by-product of the silicon industry, makes it a valuable scaffold for synthesizing more advanced molecules. nih.gov
The disiloxane structure is a key component in the synthesis of silicones (polysiloxanes), which are polymers with repeating siloxane units. cfsilicones.com These materials are known for their exceptional flexibility and heat resistance. cfsilicones.com Disiloxane scaffolds are also present in several biologically active molecules and are used in the development of new materials for medical applications, such as implants and drug delivery systems. cfsilicones.comrsc.org The ability to functionalize the silicon atoms on the disiloxane scaffold allows for the creation of molecules with tailored properties, suitable for applications ranging from polymeric electrolytes to coupling agents. nih.gov
Overview of Allyl-Functionalization Strategies for Siloxane Derivatives
The introduction of allyl groups onto siloxane derivatives is a key strategy for creating functional materials with a wide range of applications. nih.gov The allyl group, with its reactive double bond, provides a versatile handle for further chemical modifications. nih.gov A primary method for achieving allyl-functionalization is through hydrosilylation, a reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in an allyl group. chemicalbook.commdpi.com
This process is often catalyzed by transition metals, with platinum-based catalysts like Karstedt's catalyst and rhodium complexes being particularly effective. chemicalbook.comrsc.org For instance, 1,1,3,3-tetramethyldisiloxane can be reacted with allyl derivatives in the presence of such catalysts to produce allyl-functionalized disiloxanes. chemicalbook.com The selectivity of this reaction can often be controlled to achieve either monofunctionalization or difunctionalization of the disiloxane. nih.govrsc.org
Other strategies for creating allyl-functionalized siloxanes involve coupling reactions. For example, Pd-catalyzed reactions like the Stille and Suzuki-Miyaura cross-coupling reactions can be used to introduce alkenyl linkers, including allyl groups, onto carbazole (B46965) molecules which are then incorporated into larger structures. mdpi.com However, these methods can sometimes be complicated by side reactions such as polymerization, hydrogenation, or isomerization of the allyl group, especially when it is attached to a π-conjugated system. mdpi.com
Table 1: Key Data on 1-Allyl-1,1,3,3-tetramethyldisiloxane
| Property | Value |
|---|---|
| CAS Number | 18387-26-3 |
| Molecular Formula | C7H18OSi2 |
| Molecular Weight | 174.39 g/mol |
| Boiling Point | 131-132°C |
| Density | 0.8 g/cm³ |
| Refractive Index | 1.406 |
Source: ECHEMI echemi.com, GlpBio glpbio.com
Research Landscape and Emerging Trends in Allyl-Functionalized 1,1,3,3-Tetramethyldisiloxane Studies
The research landscape for allyl-functionalized 1,1,3,3-tetramethyldisiloxanes is dynamic, with a focus on developing novel synthetic methodologies and exploring new applications. A significant trend is the development of selective and efficient methods for synthesizing unsymmetrically functionalized disiloxanes. nih.govrsc.org This involves the sequential hydrosilylation of different unsaturated compounds with 1,1,3,3-tetramethyldisiloxane, allowing for the creation of bifunctional molecules with distinct reactive moieties on either side of the disiloxane core. nih.govrsc.org These unsymmetrical building blocks are valuable as coupling agents and in materials science. rsc.org
Another area of active research is the use of these functionalized disiloxanes in subsequent reactions. For example, alkenyl-functionalized disiloxanes can participate in Pd-catalyzed Hiyama coupling reactions to form new carbon-carbon bonds. nih.gov This opens up possibilities for creating more complex molecular architectures.
The functionalization of surfaces is another emerging application. Allylsilanes can react with silica (B1680970) gel to form stable siloxane (Si-O-Si) bonds, providing a method for covalently attaching organic functional groups to silica surfaces. researchgate.net This has implications for chromatography, catalysis, and materials science.
Furthermore, there is a growing interest in the biomedical applications of polymers derived from allyl-functionalized siloxanes. nih.gov These materials can be tailored for use in drug delivery and tissue engineering. nih.govresearchgate.net The ability to control the properties of these polymers through post-synthesis modification of the allyl groups makes them particularly attractive for these applications. nih.gov
Properties
InChI |
InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBMLHOISUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595526 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-26-3 | |
| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Key Transformations Involving Allyl Functionalized Disiloxanes
Detailed Reaction Mechanisms of Hydrosilylation of Allyl Derivatives
The hydrosilylation of allyl derivatives, a pivotal reaction for the formation of silicon-carbon bonds, is most commonly catalyzed by platinum complexes. scirp.orgmdpi.com The generally accepted framework for this transformation is the Chalk-Harrod mechanism, first proposed in the 1960s. mdpi.comresearchgate.net This mechanism delineates a catalytic cycle involving several key steps:
Oxidative Addition : The hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (B107390), adds to the platinum(0) catalyst center, forming a platinum(II) hydride-silyl complex. mdpi.comresearchgate.net
Olefin Coordination : The allyl derivative coordinates to the platinum center. mdpi.com
Migratory Insertion : The coordinated alkene inserts into the platinum-hydrogen bond. This step is often considered crucial and rate-determining, and it dictates the regioselectivity of the reaction, leading to either the terminal (α) or internal (β) adduct. researchgate.netacs.org
Reductive Elimination : The resulting alkyl-silyl-platinum complex undergoes reductive elimination to release the final alkylsilane product and regenerate the platinum(0) catalyst, allowing the cycle to continue. mdpi.comacs.org
While the Chalk-Harrod mechanism provides a fundamental model, modified versions have been proposed to account for observed byproducts and reaction kinetics. mdpi.comresearchgate.net Side reactions such as olefin isomerization, hydrogenation, and dehydrogenative silylation can occur concurrently. mdpi.comresearchgate.net
Intermediates and Transition States in Platinum-Catalyzed Hydrosilylation
The catalytic cycle of platinum-catalyzed hydrosilylation proceeds through several key intermediates and transition states. Following the oxidative addition of the hydrosilane to the Pt(0) center, a Pt(II) species containing both hydride (Pt-H) and silyl (B83357) (Pt-Si) ligands is formed. mdpi.comacs.org The subsequent coordination of the allyl group's double bond to this platinum complex creates a new intermediate.
The critical, selectivity-determining step is the migratory insertion of the alkene into the Pt-H bond. researchgate.netacs.org This step proceeds through a transition state that can lead to two different regioisomers:
β-addition (anti-Markovnikov) : This is the typical and often desired outcome, where the silicon atom attaches to the terminal carbon of the allyl group.
α-addition (Markovnikov) : In this case, the silicon atom attaches to the secondary carbon.
Role of Catalyst Concentration in Reaction Kinetics
The concentration of the platinum catalyst has a significant impact on the kinetics of the hydrosilylation reaction. Generally, an increase in catalyst concentration leads to a higher reaction rate and a shorter time to achieve full conversion of the reactants.
Research on the hydrosilylation of allylbenzene (B44316) with 1,1,3,3-tetramethyldisiloxane using Karstedt's catalyst demonstrates this relationship. As shown in the table below, increasing the mole ratio of the catalyst relative to the olefin substrate substantially enhances the conversion percentage within the same reaction time. For instance, increasing the catalyst amount for the reaction with 1-allyl-4-methylbenzene from 1 x 10⁻⁶ to 1 x 10⁻⁵ mole of catalyst per mole of olefin resulted in an increase in conversion from 65% to 98%. scirp.org
| Substrate | Catalyst | Catalyst/Olefin Mole Ratio | Conversion (%) | β-adduct Selectivity (%) |
|---|---|---|---|---|
| Allylbenzene | Karstedt's catalyst | 1 x 10⁻⁶ | 55 | 95.2 |
| Allylbenzene | Karstedt's catalyst | 1 x 10⁻⁵ | 94 | 96.1 |
| 1-Allyl-4-methylbenzene | Karstedt's catalyst | 1 x 10⁻⁶ | 65 | 95.5 |
| 1-Allyl-4-methylbenzene | Karstedt's catalyst | 1 x 10⁻⁵ | 98 | 96.2 |
Data derived from a study on the hydrosilylation of allylic derivatives. scirp.org Reaction conditions: 40°C, 3 hours.
While higher catalyst concentrations accelerate the reaction, the selectivity for the desired β-adduct is not always significantly affected. scirp.org However, excessively high concentrations can sometimes promote side reactions. Therefore, optimizing the catalyst concentration is a key factor in achieving both high efficiency and high selectivity.
Influence of Temperature on Catalytic Activity and Selectivity
Temperature is a critical parameter in controlling the catalytic activity and selectivity of the hydrosilylation of allyl derivatives. An increase in temperature generally accelerates the reaction, shortening the time required for complete conversion of the starting materials. scirp.orgresearchgate.net For example, in the hydrosilylation of styrene, increasing the temperature decreases the time needed to reach 100% conversion. scirp.org
However, the effect of temperature on catalytic activity can be complex. In a study involving the hydrosilylation of allylbenzene, it was observed that the activity of both Karstedt's catalyst and platinum black was actually higher at 40°C than at 90°C. scirp.orgresearchgate.net At the lower temperature, conversions of 94-96% were achieved within 3 hours, whereas at the higher temperature, conversions were only between 71% and 79% in the same timeframe. researchgate.net This suggests an optimal temperature range for catalyst performance, beyond which catalyst stability or activity may decrease.
The influence of temperature on selectivity is often less pronounced. In many platinum-catalyzed systems, the high selectivity for the linear β-adduct is maintained across a range of temperatures. scirp.orgresearchgate.net
| Substrate | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Allylbenzene | Karstedt's catalyst | 40 | 94 |
| Allylbenzene | Karstedt's catalyst | 90 | 71 |
| Allylbenzene | Platinum black | 40 | 96 |
| Allylbenzene | Platinum black | 90 | 79 |
Data showing the effect of temperature on the conversion of allylbenzene after 3 hours. scirp.orgresearchgate.net
Mechanisms of Reductive Transformations Mediated by Tetramethyldisiloxane Hydrides
1,1,3,3-Tetramethyldisiloxane (TMDS) is a versatile and practical reducing agent for a wide array of functional groups. gelest.comacs.org Its utility stems from the hydridic nature of its Si-H bonds, which can be activated by various catalysts to perform reductions. acs.org These transformations are often chemoselective, allowing for the reduction of one functional group in the presence of others. gelest.com
The mechanism of reduction typically involves the activation of the Si-H bond by a catalyst, which can be a Lewis acid, a transition metal complex, or a Brønsted acid. For instance, in the reductive etherification of carbonyl compounds, a catalyst facilitates the transfer of a hydride from the siloxane to the carbonyl carbon. researchgate.net Similarly, the reduction of amides can proceed through the formation of an intermediate that is subsequently reduced by the silane (B1218182). nih.gov
Zirconocene-catalyzed transformations provide a specific example. The hydrozirconation of an amide with a zirconocene (B1252598) hydride catalyst can form a zirconocene hemiaminal intermediate. nih.gov This intermediate can then be turned over catalytically using a hydrosilane like TMDS, which regenerates the active zirconocene hydride species and completes the reductive cycle. nih.gov The choice of catalyst is crucial for selectivity, allowing TMDS to reduce functional groups ranging from amides and nitro groups to nitriles, and to mediate hydrogenolysis of aryl-chlorine bonds. gelest.comacs.org
Olefin Metathesis Mechanisms Involving Disiloxane (B77578) Linkers
Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock catalysts). wikipedia.orgresearchgate.net The widely accepted mechanism, first proposed by Chauvin, involves the reaction of an alkene with a metal-carbene (alkylidene) complex. wikipedia.orglibretexts.org
The key steps of the Chauvin mechanism are:
[2+2] Cycloaddition : The alkene coordinates to the metal alkylidene and undergoes a [2+2] cycloaddition to form a four-membered ring intermediate called a metallacyclobutane. wikipedia.orgmasterorganicchemistry.com
Cycloreversion : The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition. This cleavage can either regenerate the starting materials or, more productively, form a new alkene and a new metal alkylidene complex. libretexts.orgmasterorganicchemistry.com
This catalytic cycle allows for the scrambling of alkylidene fragments. When applied to a diene substrate containing a disiloxane linker, the reaction can result in ring-closing metathesis (RCM). In RCM, the two terminal alkene groups of the same molecule react, forming a cyclic alkene and extruding a small volatile olefin, such as ethylene, which drives the reaction to completion. masterorganicchemistry.comharvard.edu The disiloxane linker acts as a flexible tether between the two reacting olefin groups, facilitating their intramolecular interaction within the coordination sphere of the metal catalyst to form the cyclic product. The reaction pathway follows the same fundamental metallacyclobutane mechanism. harvard.edu
Catalysis in the Synthesis and Reactions of Allyl Functionalized Disiloxanes
Homogeneous Catalysis for Hydrosilylation Reactions
Homogeneous catalysts, being soluble in the reaction medium, offer high activity and selectivity under mild conditions for the synthesis and functionalization of disiloxanes. Transition metal complexes, particularly those of platinum, rhodium, and iridium, are paramount in this field.
Platinum complexes are the most widely recognized and utilized catalysts for the hydrosilylation of olefins, a key reaction for synthesizing allyl-functionalized disiloxanes from precursors like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). researchgate.net
Karstedt's catalyst, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, is one of the most common and efficient catalysts in the silicone industry. nih.govscbt.com It facilitates the hydrosilylation of various allyl derivatives with hydrosilanes such as TMDS. chemicalbook.com Studies on the hydrosilylation of substituted allylbenzenes with 1,1,3,3-tetramethyldisiloxane have demonstrated that Karstedt's catalyst provides excellent conversion rates and high selectivity for the β-adduct, which is the anti-Markovnikov product. scirp.orgresearchgate.net For instance, the reaction with allylbenzene (B44316) can achieve up to 72% conversion with 100% selectivity for the β-isomer. scirp.org The classical Chalk-Harrod mechanism is often cited to describe the catalytic cycle, involving oxidative addition of the Si-H bond to the platinum center, insertion of the alkene, and reductive elimination of the product. mdpi.com
Speier's catalyst (hexachloroplatinic acid, H₂[PtCl₆]) is another foundational platinum catalyst for hydrosilylation, though modern applications often favor more refined complexes like Karstedt's for improved performance. researchgate.netlew.ro
| Catalyst | Catalyst Loading (mol cat./mol olefin) | Temperature (°C) | Time (h) | Conversion (%) | β-Adduct Selectivity (%) |
|---|---|---|---|---|---|
| Karstedt's Catalyst | 1 x 10⁻⁵ | 40 | 3 | 72 | 100 |
| Platinum Black | 1 x 10⁻³ | 40 | 3 | 71 | 100 |
Rhodium(I) complexes have emerged as highly effective catalysts for the selective synthesis of functionalized disiloxanes. researchgate.net A notable application is in the preparation of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives through sequential hydrosilylation. rsc.org In this methodology, a rhodium complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), is used to selectively catalyze the monofunctionalization of 1,1,3,3-tetramethyldisiloxane with an alkene. rsc.org
For example, the reaction of TMDS with various allyl derivatives like allyl-glycidyl ether or (allyloxy)trimethylsilane in the presence of [RhCl(cod)]₂ proceeds with very high yields of the desired monofunctionalized product. rsc.org This high selectivity allows for the subsequent reaction of the remaining Si-H bond with a different unsaturated molecule, such as an alkyne, often using a different catalyst like a platinum complex, to yield novel disiloxane-based building blocks. rsc.org Rhodium-catalyzed hydrosilylation of alkynes has also been developed, where the formation of a cationic rhodium species can influence the stereoselectivity of the addition. nih.gov
While not a synthesis method for the allyl-disiloxane itself, a key reaction of the parent compound, 1,1,3,3-tetramethyldisiloxane (TMDS), is its use as a reducing agent, particularly in the reduction of amides. Cationic Iridium(III) metallacycles and other iridium complexes serve as efficient catalysts for this transformation. chemicalbook.com Vaska's complex, IrCl(CO)(PPh₃)₂, is a prominent catalyst used in conjunction with TMDS to reduce tertiary amides to their corresponding amines. nih.govchemrxiv.org This process involves the iridium-catalyzed hydrosilylation of the amide's carbonyl group to form an N,O-silylacetal intermediate. nih.gov This intermediate can then be further processed to yield the amine. This catalytic system is valued for its ability to achieve fast reactions with high yields and selectivities under low catalyst loadings. chemicalbook.com The dual Ir/Cu catalyzed reductive alkynylation of amides also utilizes the IrCl(CO)(PPh₃)₂/TMDS system for the initial reduction step. nih.gov
Heterogeneous Catalysis and Supported Catalysts (e.g., Platinum Black)
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and the potential for continuous flow processes, which are highly desirable in industrial applications. nih.govmdpi.com In the context of disiloxane (B77578) synthesis, platinum black is a commonly used heterogeneous catalyst for hydrosilylation reactions. scirp.orgresearchgate.net
When compared to its homogeneous counterpart, Karstedt's catalyst, platinum black requires a higher catalyst loading to achieve similar conversion rates in the hydrosilylation of allylbenzene with 1,1,3,3-tetramethyldisiloxane. researchgate.net However, it still provides excellent selectivity (100%) for the desired β-adduct under optimized conditions. scirp.orgresearchgate.net Research has also explored silica-supported platinum catalysts. lew.ro For example, a heterogeneous Karstedt-like catalyst can be prepared by binding vinylsiloxane groups to a silica (B1680970) surface, followed by treatment with chloroplatinic acid. qualitas1998.net Such supported catalysts have shown high conversion rates in the hydrosilylation of olefins like 1,3-divinyl-1,1,3,3-tetramethyldisiloxane and can be recovered and reused. lew.roqualitas1998.net A common issue with platinum-catalyzed hydrosilylation is the eventual formation of inactive colloidal platinum particles, which represents a deactivation pathway. qualitas1998.net
Organocatalysis and Lewis Acid Catalysis in Disiloxane Chemistry
In recent years, metal-free catalytic systems have gained prominence. Organocatalysis and Lewis acid catalysis provide alternative pathways for reactions involving disiloxanes, avoiding potential metal contamination in the final products.
Organocatalysis has been successfully applied to the synthesis of structurally varied 1,3-disiloxanediols, which are precursors to more complex disiloxane structures. nih.gov These disiloxanediols can themselves act as anion-binding organocatalysts. nih.gov Furthermore, metal-free oxidative hydrolysis of 1,3-dihydrido-disiloxanes to 1,3-disiloxanediols can be achieved using organocatalysts under basic conditions with hydrogen peroxide. researchgate.net Chiral imidazole-containing catalysts have been used for the organocatalytic desymmetrization of prochiral silanediols, affording Si-stereogenic siloxanols with high enantioselectivity. acs.orgnih.gov
Lewis acid catalysis is another important strategy in organosilicon chemistry. mdpi.com While direct catalysis on 1-Allyl-1,1,3,3-tetramethyldisiloxane is less documented, Lewis acids play a crucial role in reactions of related functionalized disiloxanes. For instance, Lewis acids are commonly used to catalyze glycosylation reactions that employ donors with disiloxane-based protecting groups. bris.ac.uk Indium(I) has been shown to be an effective Lewis acid catalyst for the nucleophilic substitution of acetals with allylboronates, a reaction class related to the functionalization of allyl groups. researchgate.net Similarly, boron-based Lewis acids are integral to many organic transformations. nih.gov
Catalyst Design and Optimization for Enhanced Efficiency and Selectivity
One key strategy is the modification of existing catalysts with ligands. For example, the conversion and selectivity of hydrosilylation reactions using Karstedt's catalyst can be improved by the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃). researchgate.netchemicalbook.com The choice of ligand is also critical in palladium-catalyzed hydrosilylation of dienes, where it can strongly influence the selectivity between different isomers. rsc.org
Reaction conditions also play a vital role. Studies have shown that temperature can significantly affect catalytic activity. For the hydrosilylation of allylbenzene with platinum catalysts, a lower temperature of 40°C resulted in higher conversion compared to 90°C, while maintaining high selectivity. researchgate.net
A sophisticated approach to achieving selectivity involves the strategic selection of different catalysts for sequential reactions. For the synthesis of unsymmetrical bifunctional disiloxanes, a rhodium(I) catalyst is used for the first highly selective hydrosilylation of an alkene with 1,1,3,3-tetramethyldisiloxane. rsc.org Subsequently, a platinum catalyst like Karstedt's catalyst or PtO₂ is used for the second hydrosilylation step involving an alkyne, as the rhodium catalyst is less effective for this transformation. rsc.orgnih.gov This demonstrates how catalyst design and selection can be optimized to construct complex molecules with high precision. chemicalbook.com
Advanced Reaction Chemistry and Derivatization of Allyl Functionalized Disiloxanes
Further Functionalization via the Allyl Moiety
The carbon-carbon double bond of the allyl group serves as a versatile handle for a variety of subsequent chemical modifications, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for forming carbon-silicon bonds. While 1-allyl-1,1,3,3-tetramethyldisiloxane is itself a product of hydrosilylation, its precursor, 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), is widely used to hydrosilylate a range of other unsaturated compounds. This process is crucial for the synthesis of symmetrically and unsymmetrically functionalized disiloxanes.
The transition metal-catalyzed addition of the Si-H bonds in TMDS to alkenes and alkynes is a highly efficient method for preparing various silicon-based compounds. Platinum catalysts, such as Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), are particularly effective for this transformation. For instance, the hydrosilylation of various allyl derivatives with TMDS in the presence of platinum-based catalysts has been studied to understand the influence of substrate structure on the reaction's regioselectivity. acs.orgnih.gov The reaction of allylbenzene (B44316) with TMDS using Karstedt's catalyst proceeds smoothly at 40°C, leading to the β-adduct with high regioselectivity. acs.org
Rhodium catalysts, such as [RhCl(cod)]₂, have also been employed for the selective hydrosilylation of alkenes with TMDS, yielding monofunctionalized disiloxanes. organic-chemistry.org This selectivity allows for a subsequent, different hydrosilylation reaction with an alkyne, leading to the formation of unsymmetrical bifunctional disiloxanes. organic-chemistry.orgresearchgate.net This stepwise approach offers a high degree of control over the final product's structure. researchgate.net
The hydrosilylation of various functionalized alkenes with TMDS has been shown to be highly efficient, with excellent yields for substrates like (allyloxy)trimethylsilane and allyl-glycidyl ether. organic-chemistry.org The reaction conditions are typically mild, and the process exhibits good functional group tolerance. organic-chemistry.orglookchem.com
Table 1: Examples of Hydrosilylation Reactions with 1,1,3,3-Tetramethyldisiloxane (TMDS)
| Unsaturated Compound | Catalyst | Product Type | Reference |
|---|---|---|---|
| Allylbenzene | Karstedt's Catalyst | β-adduct | acs.org |
| (Allyloxy)trimethylsilane | [RhCl(cod)]₂ | Monofunctionalized Disiloxane (B77578) | organic-chemistry.org |
| Allyl-glycidyl ether | [RhCl(cod)]₂ | Monofunctionalized Disiloxane | organic-chemistry.org |
| Terminal Alkynes | PtO₂/XPhos | Unsymmetrical Bifunctional Disiloxane | organic-chemistry.org |
| Internal Alkynes | Pt₂(dvs)₃ | Unsymmetrical Bifunctional Disiloxane | organic-chemistry.org |
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. orgsyn.org This reaction, catalyzed by transition metal complexes like those of ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts), provides an efficient route for the formation of new C-C bonds. orgsyn.orggelest.com The allyl group of this compound can participate in cross-metathesis (CM) reactions with other olefins, leading to the synthesis of novel, more complex organosilicon compounds.
Cross-metathesis is particularly useful for creating new carbon-carbon double bonds and has become a valuable tool in organic synthesis. gelest.comorganic-chemistry.org The reaction is often driven by the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the desired product. orgsyn.org Modern ruthenium-based catalysts are known for their high reactivity and remarkable tolerance to a wide range of functional groups, making them suitable for reactions involving complex molecules. nih.govacs.org
While specific examples detailing the olefin metathesis of this compound are not extensively documented in the provided search results, the general principles of olefin metathesis with allyl-functionalized and silicon-tethered alkenes are well-established. nih.gov For instance, ring-closing metathesis (RCM) of silicon-tethered dienes is a highly efficient process for forming cyclic structures. nih.gov This suggests that the allyl group in this compound is a viable substrate for metathesis reactions.
The allyl group is amenable to a wide range of post-synthetic modifications, allowing for the introduction of diverse functionalities onto the disiloxane backbone. These modifications are crucial for tailoring the chemical and physical properties of the resulting materials for specific applications. Common modification strategies for allyl groups include thiol-ene "click" reactions, epoxidation, bromination, and dihydroxylation.
The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, is a highly efficient and versatile method for surface modification and polymer functionalization. This "click" chemistry approach is characterized by high yields, mild reaction conditions, and tolerance to many functional groups.
Epoxidation of the allyl double bond, typically using reagents like meta-chloroperoxybenzoic acid (mCPBA), yields an epoxide ring. This epoxide can then be opened by various nucleophiles, providing a pathway to a wide array of bifunctional compounds. Similarly, bromination of the allyl group introduces bromine atoms, which can be subsequently substituted, for example, with azides to enable further reactions like copper-mediated alkyne-azide cycloadditions. These sequential modification strategies offer a high degree of control over the final molecular structure.
Table 2: Common Post-Synthetic Modifications of Allyl Groups
| Reaction | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Thiol-ene Reaction | Thiols, Radical Initiator | Thioether | |
| Epoxidation | mCPBA, OXONE | Epoxide | |
| Bromination | Bromine | Dibromide | |
| Dihydroxylation | OsO₄, KMnO₄ | Diol |
Reductive Transformations Utilizing the Si-H Bonds in 1,1,3,3-Tetramethyldisiloxane Derivatives
1,1,3,3-Tetramethyldisiloxane (TMDS), the precursor to this compound, is a mild and effective reducing agent for a variety of functional groups. acs.org Its low cost, stability, and ease of handling make it an attractive alternative to more hazardous reducing agents.
TMDS, in combination with various catalysts, has been successfully employed for the reduction of a range of nitrogen-containing functional groups.
The reduction of amides to amines is a fundamentally important transformation in organic synthesis. TMDS has proven to be an effective reductant in this context, often in the presence of a catalyst. For instance, tertiary amides can be reduced to tertiary amines using TMDS with an iridium catalyst like Vaska's complex (IrCl(CO)(PPh₃)₂). This reaction proceeds through the hydrosilylation of the carbonyl bond to form an N,O-silylacetal intermediate. Platinum catalysts have also been shown to be effective for the reduction of carboxamides to amines with TMDS, exhibiting tolerance to other reducible functional groups like nitro, ester, and cyano groups. organic-chemistry.org The combination of TMDS with tris(pentafluorophenyl)borane (B72294) ((C₆F₅)₃B) can efficiently reduce tertiary amides and even primary amides after a silylation step. acs.org
Nitriles can also be reduced to primary amines using TMDS. A system of TMDS and titanium(IV) isopropoxide is effective for the reduction of various aromatic and aliphatic nitriles, providing the corresponding primary amine hydrochlorides in high yields. acs.orgorgsyn.org Cobalt-isocyanide catalysts in combination with TMDS can also achieve the reduction of nitriles to silylated primary amines, which can then be hydrolyzed to the primary amines. Furthermore, the TMDS/V(O)(O-i-Pr)₃ system can be used to reduce nitriles directly to aldehydes via the hydrolysis of an intermediate N-silylated imine. acs.org
The reduction of nitroarenes to anilines can be achieved with TMDS in the presence of an iron catalyst like Fe(acac)₃. acs.org This system demonstrates chemoselectivity, as it can reduce a nitro group in the presence of a nitrile. acs.org Metal-free conditions using trichlorosilane, a related silane (B1218182), have also been developed for the reduction of both aromatic and aliphatic nitro groups.
Table 3: Catalytic Systems for the Reduction of Nitrogen-Containing Functional Groups with TMDS
| Functional Group | Catalyst/Activator | Product | Reference |
|---|---|---|---|
| Tertiary Amide | IrCl(CO)(PPh₃)₂ | Tertiary Amine | |
| Carboxamide | Platinum Catalyst | Amine | organic-chemistry.org |
| Tertiary Amide | (C₆F₅)₃B | Tertiary Amine | acs.org |
| Nitrile | Ti(O-i-Pr)₄ | Primary Amine | acs.orgorgsyn.org |
| Nitrile | Co(OPiv)₂/Isocyanide | Primary Amine | |
| Nitrile | V(O)(O-i-Pr)₃ | Aldehyde | acs.org |
| Nitroarene | Fe(acac)₃ | Aniline | acs.org |
TMDS is also a valuable reagent for the deoxygenation of phosphine (B1218219) oxides and the reduction of carboxylic acids.
The reduction of phosphine oxides to phosphines is an important reaction for regenerating phosphine ligands, which are widely used in catalysis. TMDS is an efficient hydride source for this transformation. In the presence of a catalytic amount of Ti(OiPr)₄, various tertiary phosphine oxides, including triaryl, trialkyl, and diphosphine oxides, are effectively reduced. Copper complexes can also catalyze the selective reduction of phosphine oxides with TMDS, even in the presence of other reducible groups like ketones and esters. Furthermore, an InBr₃/TMDS system has been shown to quantitatively reduce triphenylphosphine (B44618) oxide.
The reduction of carboxylic acids to alcohols is a fundamental transformation in organic chemistry. While less common than the reduction of other functional groups, TMDS can be used for this purpose. For example, in the presence of an iron catalyst like Fe(acac)₃, carboxylic acids can be reduced to alcohols. acs.org More commonly, carboxylic acids are first converted to more reactive derivatives, such as S-2-pyridyl thioesters, which can then be reduced to aldehydes using a nickel pre-catalyst and a silane reductant.
Compound Names
Reductive Etherification and Other Cleavage Reactions
The chemical reactivity of this compound is characterized by transformations involving both the allyl group and the disiloxane framework. The Si-H bond in the parent compound, 1,1,3,3-tetramethyldisiloxane (TMDS), serves as a mild and selective reducing agent, particularly in reductive etherification reactions. gelest.comacs.orgresearchgate.net Concurrently, the siloxane (Si-O-Si) bond, while generally stable, can undergo cleavage under specific catalytic conditions, enabling further derivatization.
Reductive Etherification
While this compound itself is not a reducing agent, its parent hydride, TMDS, is extensively used in reductive etherifications. This process typically involves the reaction of a carbonyl compound with an alcohol in the presence of a catalyst and TMDS as the hydride source. researchgate.netresearchgate.netorganic-chemistry.org The reaction proceeds through the formation of a hemiacetal intermediate from the carbonyl compound and the alcohol. The catalyst, often a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), activates the hemiacetal, which is then reduced by the hydrosilane to yield the corresponding ether. researchgate.net This methodology is valued for its operational simplicity and tolerance of various functional groups. gelest.comorganic-chemistry.org The choice of catalyst can impart high selectivity to the reduction process. acs.orgresearchgate.net
Cleavage Reactions
The Si-O-Si linkage in disiloxanes is robust but can be cleaved under both acidic and basic conditions, or through metal-mediated pathways. The mechanism of acid-catalyzed hydrolysis involves the protonation of the siloxane oxygen, which makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. acs.org The energy barrier for this cleavage is significantly reduced by the participation of water clusters or other protic species that facilitate proton transfer. acs.org
Neighboring functional groups within the disiloxane molecule can also influence the rate of Si-O bond cleavage. nih.govacs.org Tethered amine or amide groups can accelerate hydrolysis through internal hydrogen-bond catalysis, where the functional group assists in delivering a proton or coordinating to the attacking nucleophile. nih.govacs.org Furthermore, metal salts can mediate the cleavage of the siloxane bond. For instance, zinc(II) salts have been shown to effect the selective cleavage of the Si-O-Si bond in aminomethyl-functionalized disiloxanes under aqueous conditions to form stable zinc silanolates. lookchem.com This process is initiated by the coordination of the pendant amino group and the siloxane oxygen to the zinc center, which facilitates the subsequent nucleophilic attack and bond scission. lookchem.com
| Cleavage Condition | Reagent/Catalyst | Mechanism | Product Type |
| Acidic Hydrolysis | H₃O⁺ | Protonation of siloxane oxygen followed by nucleophilic attack of water. acs.org | Silanols |
| Neighboring Group Participation | Tethered Amine/Amide | Internal hydrogen-bond catalysis accelerates nucleophilic attack. nih.govacs.org | Silanols |
| Metal-Mediated Cleavage | ZnBr₂(H₂O)₂ | Coordination of metal to amino group and siloxane oxygen, facilitating cleavage. lookchem.com | Metal Silanolates |
Cycloaddition Reactions and Other Pericyclic Processes
The allyl group of this compound serves as a versatile 2π-electron component for various cycloaddition reactions, a class of pericyclic reactions that proceed through a concerted, cyclic transition state. ox.ac.ukoxfordsciencetrove.com These reactions are powerful tools for constructing cyclic and heterocyclic systems with high stereospecificity. pharmacy180.com
[4+2] Cycloadditions (Diels-Alder Reaction)
In the Diels-Alder reaction, a conjugated diene (a 4π-electron system) reacts with a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The allyl group in this compound can function as the dienophile. The reaction rate and selectivity are governed by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Electron-withdrawing groups on the dienophile and electron-donating groups on the diene typically accelerate the reaction. wikipedia.org While the tetramethyldisiloxane group is not strongly electron-withdrawing, the double bond of the allyl moiety is available to react with electron-rich dienes. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can proceed under mild conditions due to favorable entropy. ucla.edu
1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (a 4π-electron system) with a dipolarophile (a 2π-electron system) to generate a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.comijrpc.com The allyl group of this compound can act as the dipolarophile in these transformations. organic-chemistry.orgijrpc.com Common 1,3-dipoles include nitrones, azides, and nitrile oxides. wikipedia.orgijrpc.com These reactions are concerted, stereospecific [4πs + 2πs] cycloadditions. organic-chemistry.org The regioselectivity of the addition is influenced by both steric and electronic factors, which can often be predicted using frontier molecular orbital (FMO) theory. pharmacy180.comwikipedia.org
| Reaction Type | π-System 1 (e.g., Diene/Dipole) | π-System 2 (Allyl Group) | Product Ring Size | Example Product Class |
| Diels-Alder wikipedia.org | Conjugated Diene (4π) | Dienophile (2π) | 6-membered | Substituted Cyclohexenes |
| 1,3-Dipolar Cycloaddition wikipedia.orgorganic-chemistry.org | 1,3-Dipole (e.g., Nitrone, Azide) (4π) | Dipolarophile (2π) | 5-membered | Isoxazolidines, Triazolines |
Cross-Coupling Reactions and Organometallic Applications
The silicon-carbon bond in this compound enables its participation in cross-coupling reactions and its use as a precursor in organometallic synthesis. The allyl moiety can be transferred to other organic molecules or used to form stable coordination complexes with transition metals.
Cross-Coupling Reactions
The Hiyama cross-coupling is a palladium- or nickel-catalyzed reaction that couples organosilicon reagents with organic halides. organic-chemistry.orgfrontiersin.org Organosilanes are attractive coupling partners due to their low toxicity and high stability. frontiersin.org While vinyl- and arylsilanes are more commonly used, allylsilanes can also participate in these reactions. acs.org The reaction typically requires activation of the silicon reagent with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicate (B1173343) intermediate that is more reactive towards transmetalation with the palladium catalyst. acs.orgacs.org Recent developments have focused on expanding the scope to include various organic electrophiles and achieving reactions under milder conditions, such as room temperature. organic-chemistry.org It has been demonstrated that allylsilanes can first be isomerized to the more reactive vinylsilanes using a Lewis acid catalyst like B(C₆F₅)₃, and then subjected to Hiyama coupling in a one-pot process to generate substituted styrenes. acs.org
Organometallic Applications
The allyl group is a versatile ligand in organometallic chemistry, capable of binding to a metal center in either an η¹ (sigma-bonded) or η³ (pi-bonded) fashion. wikipedia.org this compound can serve as a precursor for the synthesis of (η³-allyl)palladium complexes. researchgate.net A common synthetic route is the oxidative addition of an allylic precursor to a low-valent metal complex. wikipedia.org For example, the reaction of an allyl-functionalized silane with a palladium(II) salt can lead to the formation of a cationic [Pd(η³-allyl)(L)]⁺ complex. mdpi.com These (η³-allyl)palladium complexes are not merely synthetic curiosities; they are crucial intermediates in numerous palladium-catalyzed reactions, including allylic alkylations. researchgate.net The stability and reactivity of these complexes can be tuned by ancillary ligands on the palladium center. google.com
| Application | Reaction Type | Key Reagents | Intermediate/Product |
| C-C Bond Formation | Hiyama Cross-Coupling acs.orgnih.gov | Allylsiloxane, Aryl Halide, Pd Catalyst, Fluoride Activator (TBAF) | Allyl-Aryl Compound |
| Organometallic Synthesis | Oxidative Addition wikipedia.orgmdpi.com | Allylsiloxane, [Pd(L)n] source | (η³-Allyl)palladium Complex |
Spectroscopic and Advanced Analytical Characterization Techniques for Allyl Functionalized Disiloxanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-allyl-1,1,3,3-tetramethyldisiloxane. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for a complete assignment of the molecule's atomic connectivity.
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound displays characteristic signals corresponding to the methyl groups attached to the silicon atoms and the protons of the allyl group.
The protons of the four methyl groups (–Si(CH₃)₂) typically appear as a sharp singlet or a closely spaced multiplet in the upfield region of the spectrum, generally between δ 0.05 and 0.2 ppm. The protons of the allyl group (–CH₂–CH=CH₂) exhibit more complex splitting patterns. The methylene (B1212753) protons (–Si–CH₂) adjacent to the silicon atom are observed as a doublet, while the terminal vinyl protons (=CH₂) and the internal vinyl proton (–CH=) form a complex multiplet further downfield.
For a related compound, 1,3-diallyl-1,1,3,3-tetramethyldisiloxane, the ¹H NMR spectrum shows signals for the methyl protons at approximately 0.11 ppm and the allyl methylene protons as a doublet around 1.62 ppm. The terminal and internal vinyl protons appear as multiplets between 4.84-4.95 ppm and 5.76-5.88 ppm, respectively. Similar chemical shifts are expected for this compound, with the addition of a signal for the Si-H proton.
Table 1: Expected ¹H NMR Spectral Data for this compound Data inferred from structurally similar compounds.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Si(CH₃)₂ | ~ 0.1 | Singlet |
| Si(CH₃)₂ | ~ 0.1 | Singlet |
| Si-H | ~ 4.7 | Septet |
| -Si-CH₂- | ~ 1.5-1.6 | Doublet |
| =CH₂ (terminal) | ~ 4.8-5.0 | Multiplet |
| -CH= (internal) | ~ 5.7-5.9 | Multiplet |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The methyl carbons attached to the silicon atoms are expected to resonate at the highest field (lowest ppm value), typically between δ -0.5 and 2.0 ppm. The carbons of the allyl group appear at lower fields. The methylene carbon (–Si–CH₂) is expected around δ 24 ppm, while the vinyl carbons are found further downfield, with the terminal =CH₂ carbon appearing around δ 114-117 ppm and the internal –CH= carbon at approximately δ 134-139 ppm. dtu.dk
Table 2: Expected ¹³C NMR Spectral Data for this compound Data inferred from structurally similar compounds.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Si(CH₃)₂ | ~ 0-2 |
| -Si-CH₂- | ~ 24 |
| =CH₂ | ~ 114-117 |
| -CH= | ~ 134-139 |
²⁹Si NMR Spectroscopy for Silicon Environments
Silicon-29 NMR (²⁹Si NMR) is a powerful tool for characterizing the specific environments of silicon atoms within organosilicon compounds. huji.ac.il Since this compound contains two distinct silicon atoms—one bonded to the allyl group and two methyl groups, and the other to a hydrogen atom and two methyl groups—two separate signals are expected in the ²⁹Si NMR spectrum.
The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents attached to the silicon atom. For related disiloxanes, the silicon atom of the (CH₃)₂HSi–O– group shows a resonance around -5 to -7 ppm. The silicon atom bonded to the allyl group, –(CH₂CH=CH₂)Si(CH₃)₂, is expected to have a chemical shift in a different region, potentially around 8 ppm, distinguishing it clearly from the other silicon environment. rsc.org
Table 3: Expected ²⁹Si NMR Spectral Data for this compound Data inferred from structurally similar compounds.
| Silicon Environment | Expected Chemical Shift (δ, ppm) |
| (CH₃)₂HSi-O- | ~ -6 |
| (Allyl)(CH₃)₂Si-O- | ~ 8 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. dtu.dk
Key vibrational frequencies include a strong Si-H stretching band around 2125 cm⁻¹, which is characteristic of the hydrosiloxane moiety. The Si-O-Si asymmetric stretching vibration appears as a very strong and broad band in the region of 1060-1080 cm⁻¹. The presence of the methyl groups attached to silicon is confirmed by the Si-CH₃ stretching and bending vibrations, typically observed around 1255 cm⁻¹ and 840-800 cm⁻¹. rsc.org
The allyl group also gives rise to distinct absorption bands: the C=C stretching vibration is found near 1630-1640 cm⁻¹, and the C-H stretching vibrations of the vinyl group are typically observed just above 3000 cm⁻¹ (e.g., ~3046 cm⁻¹). dtu.dkrsc.org
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (vinyl) | Stretching | ~ 3046 |
| Si-H | Stretching | ~ 2125 |
| C=C (allyl) | Stretching | ~ 1630 |
| Si-CH₃ | Bending | ~ 1255 |
| Si-O-Si | Asymmetric Stretching | ~ 1060 |
| Si-CH₃ | Rocking | ~ 840 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides essential information about the molecular weight and structural fragments of the compound.
For this compound, the molecular weight is 174.39 g/mol . glpbio.com Mass spectrometry would confirm this molecular weight through the detection of the molecular ion (M⁺) or related ions like [M+H]⁺. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for siloxanes involve the cleavage of Si-C and Si-O bonds. Fragments corresponding to the loss of a methyl group ([M-15]⁺) are typically observed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This method is ideal for analyzing volatile compounds like this compound, allowing for both its separation from any impurities and its subsequent identification.
In a typical GC-MS analysis, the compound is first separated on a GC column, and its retention time is recorded. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the molecule. The analysis of the fragmentation pattern helps to elucidate the structure of the molecule and confirm the identity of the analyte eluted from the GC column. For instance, in the analysis of related disiloxanes, characteristic fragments resulting from the cleavage of the Si-O-Si bond and loss of alkyl or allyl groups are commonly identified. cnr.itacademie-sciences.fr
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of macromolecules and can also be applied to smaller organic molecules like this compound, especially in the context of oligomeric siloxanes. nih.gov This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. sisweb.com
In the analysis of functionalized disiloxanes, MALDI-TOF-MS can provide valuable information on the molecular weight and structure. For low molecular weight siloxanes, this technique can help in identifying the primary product as well as any side products or impurities. frontiersin.org The choice of matrix is critical for the successful analysis of siloxanes due to their typically poor ionization efficiency. frontiersin.org
Table 1: Expected Molecular Ion Peaks in MALDI-TOF-MS of this compound
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 175.0971 |
| [M+Na]⁺ | 197.0790 |
| [M+K]⁺ | 213.0529 |
| Note: M represents the this compound molecule (C₇H₁₈OSi₂). |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of newly synthesized compounds like this compound. It provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound (C₇H₁₈OSi₂), the theoretical exact mass is 174.0896 g/mol . An HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental formula.
While a specific high-resolution mass spectrum for this compound is not publicly documented, studies on the synthesis of related functionalized disiloxanes report the use of MS techniques for full characterization. researchgate.net For example, the mass spectrum of a similar compound, 1,3-diethenyl-1,1,3,3-tetramethyl-disiloxane, is available in the NIST database and shows characteristic fragmentation patterns for such structures. nist.gov The fragmentation in HRMS can provide further structural information. For this compound, common fragmentation pathways could involve the cleavage of the Si-O-Si bond, loss of the allyl group, or loss of methyl groups.
Table 2: Theoretical High-Resolution Mass Data for this compound
| Molecular Formula | Theoretical Exact Mass (m/z) |
| C₇H₁₈OSi₂ | 174.0896 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or oligomers.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution. shimadzu.com This technique is particularly useful for analyzing polymers and oligomers. lcms.cz In the context of this compound, GPC can be employed to detect the presence of higher molecular weight species, such as dimers or trimers that may have formed during synthesis. The analysis of low molecular weight resins is a common application of GPC. lcms.cz The resulting chromatogram would show a primary peak corresponding to the monomeric disiloxane (B77578), with any oligomeric impurities appearing at earlier retention times. tainstruments.com For the analysis of polysiloxanes, solvents such as toluene (B28343) are often preferred over tetrahydrofuran (B95107) (THF) due to the refractive index similarities between some siloxanes and THF. lcms.cz
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to determine the purity of a compound. ualberta.ca For this compound, a non-polar compound, a normal-phase TLC plate (e.g., silica (B1680970) gel) would be used with a non-polar eluent system. The choice of solvent system is critical for achieving good separation. ualberta.ca A common approach is to start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or diethyl ether until a satisfactory separation is achieved, with the desired compound having an Rf value ideally between 0.3 and 0.7. ualberta.ca
Table 3: Representative TLC Solvent Systems for Organosilicon Compounds
| Solvent System (v/v) | Polarity | Expected Rf for Non-polar Compounds |
| 100% Hexane | Very Low | Low to Moderate |
| 5% Ethyl Acetate in Hexane | Low | Moderate to High |
| 10% Diethyl Ether in Hexane | Low | Moderate to High |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its stoichiometry. For this compound, with the molecular formula C₇H₁₈OSi₂, the theoretical elemental composition can be readily calculated.
The experimental values obtained from an elemental analyzer should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the purity and stoichiometry of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 48.21 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 10.40 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.17 |
| Silicon | Si | 28.085 | 2 | 56.170 | 32.21 |
| Total | 174.390 | 100.00 |
Computational Studies on Allyl Functionalized Disiloxanes
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like 1-Allyl-1,1,3,3-tetramethyldisiloxane. DFT calculations provide fundamental insights into the molecule's behavior by mapping its electron density distribution, which governs its chemical properties.
Key aspects of the electronic structure that can be determined using DFT include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich C=C double bond of the allyl group, making it the primary site for electrophilic attack. The LUMO characteristics, in turn, indicate sites susceptible to nucleophilic attack.
DFT is also employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In allyl-functionalized disiloxanes, the MEP would show a high negative potential around the π-system of the allyl group, confirming it as a center of reactivity for reactions such as hydrosilylation. The oxygen atom of the disiloxane (B77578) bridge also represents a site of negative potential, indicating its Lewis basicity. csic.es
Furthermore, DFT can be used to calculate various reactivity descriptors. These quantum chemical parameters, such as electronegativity, chemical hardness, and softness, help in predicting the molecule's behavior in chemical reactions. For instance, calculations can reveal the relative reactivity of the allyl group's double bond compared to other bonds in the molecule, guiding the understanding of reaction selectivity. nih.govnih.gov
| Property | Description | Predicted Location/Value for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the C=C bond of the allyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the σ* orbitals of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderate; indicative of a stable but reactive molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. | Negative potential (red) over the allyl π-bond and oxygen atom; positive potential (blue) near hydrogen atoms. |
Modeling of Reaction Pathways and Energy Profiles (e.g., Hydrosilylation, Redistribution)
Computational modeling is instrumental in mapping the intricate reaction pathways of allyl-functionalized disiloxanes. By calculating the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a detailed, step-by-step understanding of the reaction mechanism. rsc.orgarxiv.org
Hydrosilylation is a primary reaction involving compounds like this compound, where a hydrosilane (containing an Si-H bond) adds across the allyl group's double bond. DFT calculations are used to model the catalytic cycles of common platinum-based catalysts, such as Karstedt's catalyst. researchgate.net The generally accepted Chalk-Harrod mechanism, or variations thereof, can be computationally explored. Key steps modeled include:
Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum catalyst center.
Olefin Coordination: The allyl group of the disiloxane coordinates to the platinum complex.
Insertion: The allyl group inserts into the Pt-H or Pt-Si bond. This is often the selectivity-determining step.
Reductive Elimination: The final product is released, and the catalyst is regenerated.
For each step, the corresponding energies of intermediates and the activation energy barriers of transition states are calculated. This provides a complete energy profile for the reaction, revealing the rate-determining step and explaining how different catalysts or conditions might alter the reaction efficiency. researchgate.net Labeling experiments, combined with DFT calculations, have provided evidence for multiple coexisting reaction pathways that can lead to byproduct formation. researchgate.net
Redistribution reactions, where substituents on silicon atoms are exchanged, can also be modeled. These computations help to understand the stability of disiloxane derivatives under various conditions and predict the likelihood of undesired side reactions that could lead to a mixture of products.
| Reaction Step | Description | Typical Calculated Parameter |
|---|---|---|
| Reactant Complex Formation | Coordination of olefin and silane (B1218182) to the catalyst. | Binding Energy (ΔE_binding) |
| Transition State 1 (Insertion) | The energetic barrier for the insertion of the C=C bond into the Pt-H bond. | Activation Energy (ΔE_act) |
| Intermediate Formation | Formation of a stable species after the insertion step. | Reaction Energy (ΔE_rxn) |
| Transition State 2 (Reductive Elimination) | The barrier for the final C-Si bond formation and catalyst regeneration. | Activation Energy (ΔE_act) |
Prediction of Regioselectivity and Stereoselectivity
One of the most significant applications of computational modeling in the chemistry of allyl-functionalized disiloxanes is the prediction of reaction selectivity. In reactions like hydrosilylation, the addition of the Si-H bond across the allyl double bond can result in different isomers.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the hydrosilylation of an allyl group, the silicon atom can add to the terminal carbon (β-addition, leading to a linear product) or the internal carbon (α-addition, leading to a branched product). The β-adduct is typically the desired product in industrial applications. DFT calculations can predict the regiochemical outcome by comparing the activation energy barriers for the transition states leading to the α- and β-isomers. scirp.org The pathway with the lower energy barrier will be kinetically favored, and the corresponding product will be dominant. Computational studies have shown that the choice of catalyst and ligands can dramatically influence these energy barriers, thereby controlling the regioselectivity. umich.eduresearchgate.net
Stereoselectivity involves the preferential formation of one stereoisomer. While less commonly a focus for simple allyl groups, in more complex derivatives, computational methods can predict whether a reaction will favor the formation of syn or anti products, or (E) vs. (Z) isomers in the case of internal olefins. umich.edu By modeling the steric and electronic interactions within the transition state, researchers can understand the origins of stereocontrol and design catalysts to enhance the formation of a single desired stereoisomer. For example, studies on allene (B1206475) hydrosilylation show how metal identity (Ni vs. Pd) can be used to selectively produce Z-alkenylsilanes or E-allylsilanes, a finding supported by computational analysis of the reaction intermediates. umich.edu
Conformational Analysis of Disiloxane Derivatives
The physical and chemical properties of disiloxane derivatives are heavily influenced by their three-dimensional structure, or conformation. The central Si-O-Si bond in disiloxanes is notably flexible, with a wide range of energetically accessible bond angles, distinguishing it from a C-O-C ether linkage. csic.es Computational methods are essential for exploring the conformational landscape of these molecules.
Conformational analysis of this compound and its derivatives involves calculating the molecular energy as a function of key dihedral angles and the Si-O-Si bond angle. This process identifies low-energy, stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them (saddle points). researchgate.net
Such studies reveal how the bulky tetramethylsiloxane groups and the allyl substituent interact sterically and electronically to favor certain spatial arrangements. mdpi.com For example, calculations can determine the preferred orientation of the allyl group relative to the disiloxane backbone. This information is critical because the reactivity of the allyl group can be affected by its accessibility, which is determined by the molecule's dominant conformation. Understanding the conformational preferences is also vital for designing polymers with specific macroscopic properties, as the flexibility of the siloxane chain is a direct consequence of these molecular-level characteristics. researchgate.net
Ligand Effects and Catalyst Design Through Computational Modeling
Computational modeling has become a cornerstone of modern catalyst design, allowing for the rational improvement of catalytic systems for reactions involving allyl-functionalized disiloxanes. The performance of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligands modulate the catalyst's electronic properties (e.g., electron density at the metal) and steric environment, which in turn control its activity, stability, and selectivity. nih.govresearchgate.net
DFT calculations are used to systematically study these ligand effects. By replacing ligands in a model of a catalyst complex in silico and recalculating key parameters, researchers can build a quantitative understanding of structure-activity relationships. For instance, modeling can show how electron-donating phosphine (B1218219) ligands increase electron density on a platinum center, potentially affecting the rates of oxidative addition and reductive elimination in a hydrosilylation cycle. chemicalbook.com Similarly, the steric bulk of N-heterocyclic carbene (NHC) ligands can be modeled to explain or predict their influence on regioselectivity by sterically blocking certain reaction pathways. umich.edu
This computational screening approach is far more rapid and cost-effective than synthesizing and testing large libraries of catalysts experimentally. Promising candidates identified through computation can then be prioritized for laboratory synthesis and testing. qub.ac.uk This synergy between theory and experiment accelerates the discovery of new catalysts with enhanced performance, such as higher turnover numbers (TON), improved selectivity for the desired product, and greater tolerance of various functional groups. nih.govnih.gov
| Ligand Property Modeled | Computational Approach | Predicted Influence on Hydrosilylation |
|---|---|---|
| Electronic Effects (e.g., Tolman's electronic parameter) | Calculation of charge on the metal center, orbital energies. | Modulates rates of oxidative addition/reductive elimination, affecting overall catalyst activity. |
| Steric Effects (e.g., Cone angle) | Geometry optimization of catalyst-substrate complexes. | Governs regioselectivity by favoring less hindered transition states (e.g., β-addition). researchgate.net |
| Binding Affinity | Calculation of ligand dissociation energy. | Impacts catalyst stability and lifetime. |
Applications in Advanced Chemical Synthesis and Materials Science Research
Building Blocks for Hybrid Materials and Advanced Polymers
1-Allyl-1,1,3,3-tetramethyldisiloxane is a foundational element in the construction of sophisticated hybrid materials and polymers. These materials often combine the properties of inorganic siloxanes (such as thermal stability and low surface energy) with the characteristics of organic polymers (such as flexibility and functional group versatility). The compound's structure is ideal for creating these integrated systems.
The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane (B107390) derivatives, such as this compound itself, is a key strategy for producing organosilicon compounds with highly tunable properties. A highly selective protocol for creating these molecules involves the subsequent hydrosilylation of alkenes and alkynes with 1,1,3,3-tetramethyldisiloxane. rsc.org This methodology allows for vast functional group tolerance and is exceptionally efficient for forming novel disiloxane-based building blocks. rsc.orgrsc.org
The process can be controlled to achieve selective mono-functionalization, yielding a product with one desired organic group attached via hydrosilylation and one remaining Si-H bond for further reactions. rsc.org This approach enables the precise design of organosilicon structures, thereby tailoring their chemical, physical, and biological properties for specific applications. rsc.org
| Parameter | Description | Significance | Reference |
| Starting Material | 1,1,3,3-Tetramethyldisiloxane | A commercially available hydrosiloxane derivative with two reactive Si-H groups. | rsc.org |
| Reaction | Catalytic Hydrosilylation | Transition metal-catalyzed addition of Si-H bonds to unsaturated C-C bonds. | rsc.orgrsc.org |
| Selectivity | Mono-functionalization | Reaction conditions are optimized to ensure only one Si-H group reacts, preserving the other for subsequent transformations. | rsc.org |
| Outcome | Unsymmetrical Bifunctional Disiloxanes | Creates molecules like this compound with distinct reactive sites (e.g., one allyl group, one Si-H group). | rsc.org |
This interactive data table summarizes the synthesis approach for creating organosilicon compounds with tunable properties.
Epoxy-functionalized siloxanes are valuable in creating crosslinked materials for coatings, adhesives, and composites due to the high reactivity of the epoxy ring. This compound is an excellent precursor for these materials through two primary synthetic routes.
The first route involves the direct epoxidation of the allyl group's double bond using an oxidizing agent such as a peroxy acid. This converts the allyl moiety into a glycidyl (B131873) ether or a similar epoxy group while leaving the Si-H bond intact for other potential reactions.
The second, more common method involves the hydrosilylation of an unsaturated epoxy-containing molecule, such as allyl glycidyl ether, with a hydride-bearing siloxane. researchgate.netmdpi.com In the context of this compound, its Si-H group can react with allyl glycidyl ether. This reaction attaches the epoxy functionality to the silicon atom, resulting in a new, more complex monomer that contains both an allyl group and an epoxy group, enabling multiple pathways for subsequent polymerization or crosslinking. The hydrosilylation reaction between 1,1,3,3-tetramethyldisiloxane and allyl glycidyl ether is a well-established method for producing 1,3-bis-(glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, demonstrating the fundamental chemistry that can be applied to the mono-hydride allyl derivative. researchgate.netmdpi.com
Polycarbosiloxanes are polymers featuring a backbone of alternating silicon-oxygen (siloxane) and silicon-carbon linkages. These materials combine the thermal stability of silicones with improved mechanical properties. Due to its bifunctional nature, this compound is an ideal AB-type monomer for synthesizing linear polycarbosiloxanes through step-growth polyaddition. researchgate.net
In this process, the Si-H group (A-type) of one monomer reacts with the allyl group (B-type) of another monomer via catalytic hydrosilylation. researchgate.netdntb.gov.ua This reaction extends the polymer chain with each step. Platinum-based catalysts, such as Karstedt's catalyst, are highly effective for this type of polymerization. researchgate.net The resulting polymer has a repeating unit that incorporates the entire monomer structure, leading to a well-defined hybrid organic-inorganic backbone.
Functionalization of Polymer Surfaces and Nanomaterials
Modifying the surfaces of polymers and nanomaterials is critical for altering properties such as hydrophobicity, biocompatibility, and adhesion. This compound can be employed as a surface modification agent using techniques like "grafting to," where pre-synthesized molecules are attached to a surface. researchgate.netspringernature.com
The dual functionality of the molecule offers two primary strategies for attachment:
Via the Si-H Group: The hydride group can react with surfaces that have been pre-functionalized with vinyl or allyl groups. This hydrosilylation reaction forms a stable silicon-carbon bond, anchoring the siloxane to the surface.
Via the Allyl Group: The allyl group can be attached to surfaces rich in Si-H groups. This is the reverse of the first strategy but achieves the same outcome of tethering the disiloxane (B77578) moiety.
Once grafted, the this compound molecule presents a surface rich in methylsiloxane groups, which can impart properties like low surface energy, hydrophobicity, and chemical inertness. The remaining functional group (either allyl or Si-H) can then be used for further surface engineering.
Reagents in Complex Organic Transformations
Beyond polymerization, this compound functions as a valuable bifunctional reagent in complex organic transformations. The Si-H bond allows it to act as a mild and selective reducing agent, similar to the well-documented reactivity of 1,1,3,3-tetramethyldisiloxane (TMDS). acs.orgorganic-chemistry.org This functionality can be used for the reduction of various organic functional groups.
The presence of the allyl group in the same molecule opens the possibility for tandem or one-pot reactions where a reduction is followed by a subsequent transformation involving the allyl group, such as cross-coupling, metathesis, or addition reactions.
Furthermore, the synthesis of this compound itself, via the highly selective mono-hydrosilylation of TMDS, represents an important transformation that provides access to a wide range of unsymmetrically substituted disiloxanes which are valuable building blocks in organic synthesis. rsc.orgrsc.org
| Functional Group | Potential Reaction Type | Application |
| Si-H (Hydride) | Hydrosilylation / Reduction | Reduction of carbonyls, amides; C-C bond formation. acs.orgorganic-chemistry.org |
| CH₂=CH-CH₂ (Allyl) | Hydrosilylation | Polymerization; surface grafting. researchgate.net |
| CH₂=CH-CH₂ (Allyl) | Epoxidation | Synthesis of epoxy-functionalized monomers. researchgate.netmdpi.com |
| CH₂=CH-CH₂ (Allyl) | Metathesis / Cross-Coupling | Carbon-carbon bond formation; polymer synthesis. |
This interactive data table outlines the reactive potential of this compound in organic transformations.
Development of Novel Organosilicon Monomers for Polymerization
The development of new monomers is essential for creating polymers with novel properties. This compound is not only a monomer in its own right but also a platform for synthesizing other, more complex organosilicon monomers. nih.gov
Its bifunctionality allows for its derivatization into a variety of new monomer structures. For instance, the Si-H group can be reacted with a molecule containing two or more vinyl groups, effectively capping one vinyl group and leaving the others available for subsequent polymerization. This creates a macromonomer with a pendant disiloxane unit.
Alternatively, the allyl group can be used to attach the entire disiloxane unit to a different polymerizable core. For example, the hydrosilylation of the allyl group with a hydride-functionalized cyclosiloxane, such as heptamethylcyclotetrasiloxane (B98798) (D₄H), would produce a new cyclosiloxane monomer bearing a pendant tetramethyldisiloxane tail. nih.gov This new monomer could then undergo ring-opening polymerization to create a polysiloxane with precisely placed disiloxane side chains, significantly altering the properties of the final polymer. nih.govresearchgate.net
Future Research Directions and Perspectives
Innovations in Green Synthetic Methodologies for Allyl-Functionalized Disiloxanes
The development of environmentally benign synthetic routes for allyl-functionalized disiloxanes is a key area of future research. Current industrial methods for producing organosilicon compounds, such as the Müller-Rochow direct process, often raise environmental concerns. chemicalbook.com Consequently, there is a significant push towards "green chemistry" principles in this field. chemicalbook.comresearchgate.net
Future innovations are expected to center on chlorine-free synthesis pathways, moving away from traditional methods that utilize chlorosilanes. chemicalbook.com Research into the direct synthesis of alkoxysilanes, which are precursors to many organosilicon materials, is a promising avenue. chemicalbook.com Additionally, the use of renewable resources, such as the synthesis of organosilicon compounds from biomass-derived silica (B1680970) sources like rice straw ash, represents a sustainable approach to production. researchgate.net
Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a cornerstone of organosilicon chemistry and is a focal point for green synthetic innovations. rsc.org This method is highly efficient for creating a wide array of organosilicon compounds. rsc.org Future research will likely focus on developing solvent-free reaction conditions, utilizing water as a benign solvent, and designing processes that maximize atom economy by minimizing waste. researchgate.net The Piers-Rubinsztajn reaction, a borane-catalyzed condensation of hydrosilanes and alkoxysilanes, is another efficient and rapid method for forming siloxane bonds that aligns with green chemistry principles. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 1-allyl-1,1,3,3-tetramethyldisiloxane and other functionalized disiloxanes heavily relies on catalytic hydrosilylation. While platinum-based catalysts, such as Karstedt's catalyst, are widely used and highly active, their high cost and potential for product contamination are significant drawbacks. nih.gov Therefore, a major thrust of future research is the exploration of novel catalytic systems that are not only highly efficient and selective but also more sustainable.
Rhodium complexes have emerged as powerful catalysts for the hydrosilylation of alkenes, including allyl derivatives, with 1,1,3,3-tetramethyldisiloxane (B107390). nih.gov These catalysts have demonstrated high yields in the synthesis of unsymmetrical bifunctional disiloxanes. nih.gov Further research into tailoring the ligand environment of rhodium and other precious metal catalysts can lead to even greater control over reaction outcomes. The use of ionic liquids as media for rhodium-catalyzed hydrosilylation has also shown promise for catalyst recycling and reuse.
A significant trend is the move away from precious metals towards catalysts based on more abundant and less toxic first-row transition metals like iron and cobalt. While still an emerging area, the development of these more sustainable catalysts is a critical goal for the future of organosilicon chemistry. Manganese-based catalysts are also being investigated as a low-cost and readily available alternative to precious metal systems. The table below summarizes some of the key catalytic systems and their potential for future development.
| Catalyst Type | Metal | Key Features & Research Directions |
| Karstedt's Catalyst | Platinum | High activity; focus on immobilization and reduction of leaching. |
| Rhodium Complexes | Rhodium | High selectivity; development of recyclable systems in ionic liquids. |
| Iron-based Catalysts | Iron | Sustainable and low-cost; research into improving activity and stability. |
| Cobalt-based Catalysts | Cobalt | Promising for sustainable synthesis; focus on ligand design for enhanced performance. |
| Manganese-based Catalysts | Manganese | Abundant and economical; mechanistic studies to improve catalyst design. |
Design of Advanced Materials with Tailored Functionalities
This compound serves as a valuable building block for the creation of advanced materials with tailored properties. The allyl group provides a reactive handle for a variety of subsequent chemical modifications, making it a versatile precursor for polymers and hybrid materials.
Future research will focus on leveraging this reactivity to design materials with specific functionalities. For instance, allyl-functionalized disiloxanes are key components in the synthesis of multifunctional siloxane copolymers. researchgate.net These copolymers can be designed to have specific spatial distributions of functional groups, leading to materials with controlled architecture, polarity, and reactivity. researchgate.net Such polymers have potential applications in nanotechnology, biomedical devices, and energy-related fields. researchgate.net
The allyl group can be used for cross-linking reactions to form silicone elastomers with specific mechanical and thermal properties. Additionally, the surface modification of materials using allyl-functionalized disiloxanes can impart desirable characteristics such as hydrophobicity, creating advanced coatings and surface treatments. The development of hybrid organic-inorganic materials, where the disiloxane (B77578) unit provides properties like flexibility and thermal stability, is another promising area of research.
Integration of Computational and Experimental Approaches in Reaction Discovery
The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating the discovery and optimization of chemical reactions. In the context of this compound, this integrated approach can provide deep mechanistic insights into its synthesis and subsequent transformations.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the reaction pathways of hydrosilylation reactions. By modeling the energies of intermediates and transition states, researchers can understand the factors that control the efficiency and selectivity of different catalytic systems. This knowledge can then guide the rational design of new and improved catalysts. For example, computational studies can help in understanding the role of ligands in stabilizing catalytic species and influencing the regioselectivity of the hydrosilylation of the allyl group.
The integration of high-throughput screening with computational modeling can further accelerate the discovery of optimal reaction conditions. By computationally predicting the most promising catalyst-substrate combinations, experimental efforts can be more focused and efficient. This approach is not only applicable to the synthesis of allyl-functionalized disiloxanes but also to the exploration of their derivatization reactions.
Expanding the Scope of Derivatization and Transformative Reactions
The allyl group in this compound is a gateway to a wide range of chemical transformations, allowing for the synthesis of a diverse array of functional molecules. Future research will undoubtedly focus on expanding the scope of these derivatization reactions to create novel organosilicon compounds with unique properties and applications.
Hydrosilylation of the allyl group with other hydrosilanes can introduce additional silicon-containing moieties, leading to more complex siloxane structures. Thiol-ene "click" reactions offer a highly efficient and versatile method for attaching a variety of functional groups to the allyl moiety. nih.gov This can be used to introduce functionalities for applications in drug delivery, antimicrobial coatings, and tissue engineering. nih.gov
Other potential transformations of the allyl group include epoxidation, dihydroxylation, and polymerization. nih.gov These reactions can lead to the formation of functionalized disiloxanes with applications as monomers for new types of polymers, cross-linking agents, and building blocks for more complex molecular architectures. The table below outlines some of the key derivatization reactions and their potential outcomes.
| Reaction Type | Reagent/Conditions | Potential Outcome |
| Hydrosilylation | Hydrosilanes, Catalyst | Introduction of further silane (B1218182)/siloxane functionalities. |
| Thiol-ene Reaction | Thiols, Initiator | Attachment of a wide range of functional groups. |
| Epoxidation | Peroxy acids | Formation of an epoxide ring for further reactions. |
| Dihydroxylation | Oxidizing agents | Creation of diol functionalities. |
| Polymerization | Initiator | Formation of polysiloxane-based polymers. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Allyl-1,1,3,3-tetramethyldisiloxane in academic laboratories?
Methodological Answer:
The compound is typically synthesized via hydrosilylation reactions , where allyl precursors react with hydrosilanes or chlorosiloxanes. For example:
- Platinum-catalyzed hydrosilylation using Karstedt’s catalyst (platinum(0)-divinyldisiloxane complex) can introduce allyl groups to siloxane backbones .
- Stepwise functionalization : Start with 1,1,3,3-tetramethyldisiloxane and perform allylation using allyl halides or allyltrialkyltin reagents under inert conditions .
Key Considerations : Monitor reaction progress via GC-MS or NMR to ensure regioselectivity and avoid over-substitution.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm allyl group integration and silicon bonding environments. Allyl protons appear as distinct multiplets (~5-6 ppm) .
- IR Spectroscopy : Identify Si-O-Si stretching (~1000-1100 cm) and allyl C-H stretches (~3080 cm) .
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z 186 for divinyl analogs) and fragmentation patterns to validate purity .
Advanced: How does the allyl group influence reactivity in hydrosilylation compared to vinyl or methyl substituents?
Methodological Answer:
The allyl group enhances electron density at silicon due to its π-donor effect, increasing nucleophilicity. This contrasts with methyl groups (inductive electron donation) or vinyl groups (resonance effects). Key differences:
- Regioselectivity : Allyl groups favor β-addition in hydrosilylation due to steric and electronic effects, whereas vinyl groups may lead to α/β mixtures .
- Catalyst Compatibility : Platinum catalysts (e.g., Karstedt’s) show higher efficiency with allyl substrates than bulkier substituents .
Experimental Validation : Use kinetic studies (e.g., reaction progress monitored by NMR) and DFT calculations to compare activation barriers .
Advanced: What mechanistic insights exist for reactions involving this compound in reductive processes?
Methodological Answer:
- Reductive Etherification : The compound acts as a mild reducing agent in tandem with thiourea catalysts, suppressing side reactions like homocoupling .
- Platinum-Mediated Pathways : In catalytic cycles, the allyl group stabilizes platinum intermediates via η-coordination, enhancing turnover frequency .
Contradictions : Some studies report competing pathways (e.g., radical vs. ionic mechanisms) depending on solvent polarity and catalyst loading. Use isotopic labeling (, ) to trace hydrogen transfer steps .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to volatility (predicted vapor pressure: ~40.3 bar at 318 K for analogs) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid sparks (flash point ~30-40°C for similar siloxanes) .
- Spill Management : Neutralize with sand or vermiculite; avoid water due to potential hydrolysis .
Advanced: How can computational modeling aid in predicting the physical properties of this compound?
Methodological Answer:
- Quantum Chemistry (DFT) : Calculate bond dissociation energies (BDEs) for Si-C and Si-O bonds to predict thermal stability .
- QSPR Models : Correlate molecular descriptors (e.g., polar surface area, molar volume) with experimental data (e.g., density, boiling point) from analogs .
Validation : Compare computed values (e.g., density ~0.81 g/cm) with experimental measurements using pycnometry .
Advanced: What strategies resolve contradictions in reported catalytic activities of allyl-functionalized disiloxanes?
Methodological Answer:
- Systematic Screening : Vary catalyst loadings (0.1–5 mol%), solvents (toluene vs. THF), and temperatures (25–80°C) to identify optimal conditions .
- Surface Analysis : Use XPS or TEM to characterize platinum nanoparticle formation in catalytic systems, which may explain activity discrepancies .
Case Study : Inconsistent turnover numbers (TONs) for hydrosilylation may stem from trace moisture deactivating catalysts. Employ rigorous drying protocols (e.g., molecular sieves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
